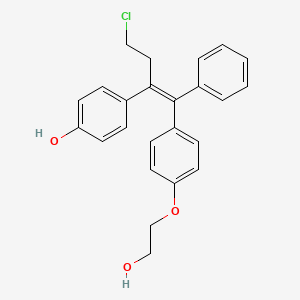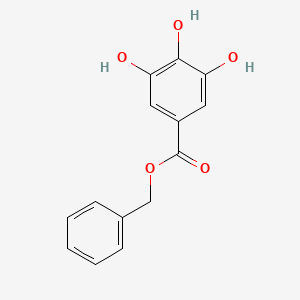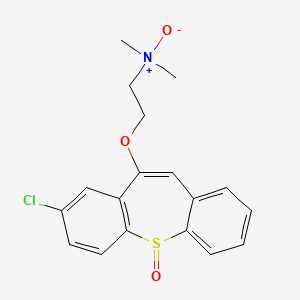
(3β,α,25R)-Cholest-5-ene-3,7,26-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3β,α,25R)-Cholest-5-ene-3,7,26-triol is a sterol derivative, a type of organic molecule that is a crucial component of cell membranes in animals. This compound is a hydroxylated form of cholesterol, which means it has additional hydroxyl groups (-OH) attached to its structure. These modifications can significantly alter its biological activity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3β,α,25R)-Cholest-5-ene-3,7,26-triol typically involves the hydroxylation of cholesterol. One common method is the use of chemical reagents such as osmium tetroxide (OsO₄) followed by sodium periodate (NaIO₄) to introduce hydroxyl groups at specific positions on the cholesterol molecule. The reaction conditions often require a controlled temperature and pH to ensure the selective addition of hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological approaches using microbial enzymes. These enzymes can selectively hydroxylate cholesterol at the desired positions, offering a more environmentally friendly and efficient method compared to traditional chemical synthesis. The use of genetically engineered microorganisms to produce these enzymes is a growing area of research.
Analyse Des Réactions Chimiques
Types of Reactions
(3β,α,25R)-Cholest-5-ene-3,7,26-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, converting them back to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces dehydroxylated sterols.
Substitution: Produces halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(3β,α,25R)-Cholest-5-ene-3,7,26-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of (3β,α,25R)-Cholest-5-ene-3,7,26-triol involves its interaction with cell membranes and various molecular targets. It can modulate the fluidity and permeability of cell membranes, affecting cellular processes such as signal transduction and ion transport. The compound may also interact with specific receptors and enzymes, influencing pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: The parent compound, lacking the additional hydroxyl groups.
25-Hydroxycholesterol: A similar oxysterol with hydroxylation at the 25th position.
7-Ketocholesterol: An oxidized form with a ketone group at the 7th position.
Uniqueness
(3β,α,25R)-Cholest-5-ene-3,7,26-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other sterols. Its ability to modulate cell membrane properties and interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
144300-24-3 |
|---|---|
Formule moléculaire |
C₂₇H₄₆O₃ |
Poids moléculaire |
418.65 |
Synonymes |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-((2R,6R)-7-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10,11-Dihydro-5-methyl-5H-dibenz[b,f]azepin-10-amine](/img/structure/B1144716.png)
![11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol](/img/structure/B1144717.png)
![N-[1-[3-(2-ethoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]ethyl]acetamide](/img/structure/B1144718.png)
